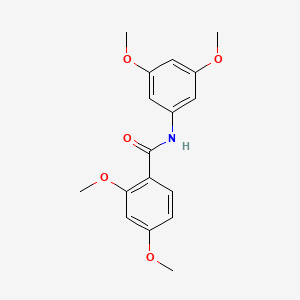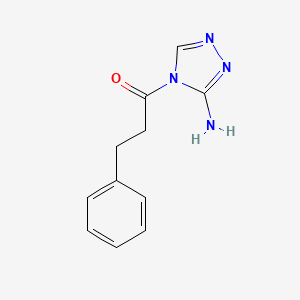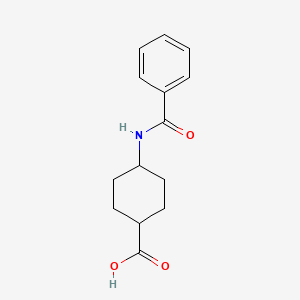![molecular formula C16H18O2S B5789980 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B5789980.png)
2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene, also known as Methoxyfenozide, is a synthetic chemical compound that belongs to a class of insecticides called diacylhydrazines. It is widely used in agriculture to control the growth of lepidopteran pests such as caterpillars and moths. Methoxyfenozide is known for its selective action, which means that it targets only the pests and has minimal impact on non-target organisms.
作用机制
2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide acts as a molting disruptor, which means that it interferes with the process of molting in insects. Molting is a process by which insects shed their exoskeleton and grow a new one. 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide inhibits the production of ecdysone, a hormone that triggers the molting process. As a result, the insects are unable to molt, and their growth is stunted, leading to their eventual death.
Biochemical and Physiological Effects:
2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide has been shown to have minimal impact on non-target organisms such as bees, birds, and fish. However, it can have some impact on beneficial insects such as parasitoids and predators that feed on the pests. 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide is not known to have any significant impact on human health.
实验室实验的优点和局限性
2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide is widely used in laboratory experiments to study the impact of insecticides on lepidopteran pests. It is known for its selective action, which means that it targets only the pests and has minimal impact on non-target organisms. 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide is also easy to synthesize and is available in large quantities. However, it can be expensive compared to other insecticides, and its effectiveness can vary depending on the pest species and the crop.
未来方向
There are several future directions for the research of 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide. One of the areas of research is to study its impact on beneficial insects such as parasitoids and predators that feed on the pests. Another area of research is to develop new formulations of 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide that are more effective and have a longer residual activity. Researchers are also exploring the use of 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide in integrated pest management programs, which combine different pest control methods to reduce the reliance on insecticides. Finally, there is a need to study the environmental impact of 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide and develop strategies to minimize its impact on the ecosystem.
Conclusion:
2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide is a synthetic chemical compound that is widely used in agriculture to control the growth of lepidopteran pests. It is known for its selective action, which means that it targets only the pests and has minimal impact on non-target organisms. 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide acts as a molting disruptor and inhibits the production of ecdysone, a hormone that triggers the molting process. 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide has been extensively studied for its insecticidal activity and has shown promising results in controlling the growth of lepidopteran pests. There are several future directions for the research of 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide, including studying its impact on beneficial insects, developing new formulations, and exploring its use in integrated pest management programs.
合成方法
2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide is synthesized by reacting 2-methoxybenzaldehyde with 3,5-dimethylphenylhydrazine in the presence of a Lewis acid catalyst. The reaction proceeds via a condensation reaction, followed by an oxidation reaction to form the sulfoxide group. The final product is obtained by recrystallization from a suitable solvent. The synthesis method of 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide is well-established, and it is produced on a large scale for commercial use.
科学研究应用
2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide has been extensively studied for its insecticidal activity and has shown promising results in controlling the growth of lepidopteran pests. It has been used in various crops such as cotton, soybean, corn, and vegetables. 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide has also been studied for its impact on non-target organisms such as bees, birds, and fish, and it has been found to have minimal impact on them.
属性
IUPAC Name |
2-(2-methoxyphenyl)sulfinyl-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2S/c1-11-9-12(2)16(13(3)10-11)19(17)15-8-6-5-7-14(15)18-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNVRABVHLSFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5789927.png)
![3-[(3,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5789935.png)



![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5789969.png)


![methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5789993.png)
